molecular formula C9H16N4O4 B13549132 N-Boc-(2-azidoethyl)glycine

N-Boc-(2-azidoethyl)glycine

Cat. No.: B13549132
M. Wt: 244.25 g/mol
InChI Key: IVPYRLWCYXYFGH-UHFFFAOYSA-N
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Description

N-Boc-(2-azidoethyl)glycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with an azidoethyl group attached to the alpha carbon. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2-azidoethyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new azido derivatives.

    Reduction: Formation of primary amines.

    Deprotection: Formation of free amines.

Scientific Research Applications

N-Boc-(2-azidoethyl)glycine is used in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of peptide-based drugs and diagnostic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-(2-azidoethyl)glycine involves the reactivity of the azido group and the Boc protecting group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The Boc group provides temporary protection to the amino group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(2-azidoethyl)glycine is unique due to the combination of the Boc protecting group and the azidoethyl group, allowing for selective deprotection and versatile chemical modifications. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C9H16N4O4

Molecular Weight

244.25 g/mol

IUPAC Name

2-[2-azidoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)13(6-7(14)15)5-4-11-12-10/h4-6H2,1-3H3,(H,14,15)

InChI Key

IVPYRLWCYXYFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN=[N+]=[N-])CC(=O)O

Origin of Product

United States

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